molecular formula C10H9Cl2N3O2 B589751 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid CAS No. 1159977-03-3

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid

カタログ番号: B589751
CAS番号: 1159977-03-3
分子量: 274.101
InChIキー: LXLOZUWWCLJYGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5,6-dichloro-3(4H)-quinazoline acetic acid (CAS: 1159977-03-3) is a quinazoline derivative with the molecular formula C₁₀H₉Cl₂N₃O₂ and a molecular weight of 274.1 g/mol . It is recognized as Anagrelide Impurity B, a process-related impurity in the synthesis of the thrombocythemia drug anagrelide . Quinazoline derivatives are pharmacologically significant due to their broad biological activities, including anticonvulsant, antibacterial, and antidiabetic properties .

特性

IUPAC Name

2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7/h1-2H,3-4H2,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLOZUWWCLJYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151252
Record name (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-03-3
Record name (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-AMINO-5,6-DICHLOROQUINAZOLIN-3(4H )-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03TUA9L576
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Reduction of 2,3-Dichloro-6-nitrobenzaldehyde to 2,3-Dichloro-6-nitrobenzyl Alcohol

The synthesis commences with the reduction of 2,3-dichloro-6-nitrobenzaldehyde (III) to 2,3-dichloro-6-nitrobenzyl alcohol (IV). Sodium borohydride (NaBH₄) in toluene serves as the reducing agent, operating at ambient temperature for 3–5 hours. The reaction follows a 4–5:1 molar ratio of aldehyde to NaBH₄, achieving yields exceeding 90%.

Reaction Conditions

ParameterSpecification
Substrate2,3-Dichloro-6-nitrobenzaldehyde (III)
Reducing AgentSodium borohydride (NaBH₄)
SolventToluene
Molar Ratio (III:NaBH₄)1:4–5
Temperature25–30°C
Time3–5 hours

Post-reaction workup involves quenching with water, phase separation, and concentration under reduced pressure. LC/MS analysis confirms the product via characteristic ions at m/z 204.0 [M+1-H₂O]⁺, 206.1 [M+3-H₂O]⁺, and 208.1 [M+5-H₂O]⁺.

Nitro-to-Amine Reduction: Synthesis of 2,3-Dichloro-6-aminobenzyl Alcohol

The nitro group in compound IV is reduced to an amine using stannous chloride (SnCl₂) in concentrated hydrochloric acid. This step proceeds at room temperature for 1–3 hours, with a substrate-to-SnCl₂ molar ratio of 1:5–7. The reaction mixture is filtered and torrefied to isolate 2,3-dichloro-6-aminobenzyl alcohol (V) in ~70% yield.

Critical Parameters

  • Reducing Agent : Stannous chloride (alternatives: Fe powder, Zn powder).

  • Acid : Concentrated HCl (pH < 1).

  • Solvent : Hydrochloric acid (mass ratio of IV:HCl = 1:5–10).

Condensation with Glycine Tert-Butyl Ester Hydrochloride

Compound V undergoes chlorination followed by condensation with glycine tert-butyl ester hydrochloride. Chlorinating agents (e.g., SOCl₂) facilitate the formation of a reactive intermediate, which couples with the glycine derivative in benzene at 70–80°C. Triethylamine (TEA) acts as the acid scavenger, maintaining a molar ratio of 1:1–3 (V:chlorinating agent).

Optimization Insight

  • Excess chlorinating agent (3 equivalents) maximizes intermediate formation.

  • Benzene as the solvent prevents side reactions due to its non-polar nature.

Cyclization with Cyanogen Bromide

The tert-butyl-protected intermediate undergoes cyclization using cyanogen bromide (BrCN) in ethanol. This step forms the quinazoline ring, with TEA neutralizing HBr generated during the reaction. The process operates at 40–50°C for 3–4 hours, yielding 2-(2-amino-5,6-dichloro-3(4H)-quinazolinyl) tert-butyl acetate hydrobromide (VII).

Analytical Validation

  • LC/MS: m/z 330.1 [M+1]⁺, 332.1 [M+3]⁺, 334.1 [M+5]⁺.

  • Purity: >95% by HPLC.

Hydrolysis of the Tert-Butyl Group

The final step involves hydrolyzing the tert-butyl ester under acidic conditions (e.g., HCl in dioxane) to release the carboxylic acid moiety. This reaction proceeds at 60–70°C for 4–6 hours, achieving near-quantitative conversion.

Optimization Strategies for Scalable Synthesis

Solvent Selection and Reaction Efficiency

Toluene and benzene are preferred for their ability to dissolve aromatic intermediates while minimizing side reactions. Polar solvents like ethanol facilitate cyclization by stabilizing ionic intermediates.

Temperature Control in Nitro Reduction

Maintaining temperatures below 30°C during the SnCl₂-mediated reduction prevents over-reduction or decomposition. Elevated temperatures (>50°C) lead to tar formation, reducing yields by 20–30%.

Catalytic Additives in Cyclization

Dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP) accelerates cyclization by 15–20%, though their use requires careful purification to avoid residual catalysts.

Analytical Characterization and Quality Control

Structural Confirmation via LC/MS and NMR

  • LC/MS : Molecular ion peaks correlate with theoretical masses (e.g., m/z 274.10 for C₁₀H₉Cl₂N₃O₂).

  • ¹H NMR : Aromatic protons resonate at δ 7.2–7.8 ppm, while the acetic acid moiety appears as a singlet at δ 3.8–4.2 ppm.

Purity Assessment by HPLC

Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures >98% purity. Mobile phases typically comprise acetonitrile/water with 0.1% trifluoroacetic acid.

Industrial-Scale Considerations

Waste Management

  • Stannous chloride reductions generate tin-containing waste, necessitating chelation pretreatment before disposal.

  • Cyanogen bromide requires neutralization with NaHSO₃ to prevent toxic HCN release.

Cost-Effective Reagent Alternatives

  • Replacing NaBH₄ with LiAlH₄ increases reduction efficiency but raises costs by 40%.

  • Using Fe/HCl instead of SnCl₂ reduces metal waste but extends reaction times by 2–3 hours .

化学反応の分析

Chemical Reactions and Reactivity

The compound exhibits a variety of chemical reactions due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Acid-Base Reactions : As an acid (due to the carboxylic acid group), it can engage in acid-base reactions with bases to form salts.
  • Reduction Reactions : The compound can undergo reduction to modify its functional groups, potentially altering its biological activity.

Table 2: Key Chemical Reactions

Reaction TypeDescription
Nucleophilic SubstitutionAmino group reacts with electrophiles
Acid-Base ReactionForms salts with bases
ReductionAlters functional groups

Potential Biological Activities Include:

  • Antiplatelet Activity : As an impurity in Anagrelide formulations, it may contribute to inhibiting platelet aggregation.
  • Anticancer Properties : Quinazoline derivatives are known for their anticancer effects, suggesting possible therapeutic applications .

Table 3: Biological Activities

Activity TypeDescription
Antiplatelet ActivityInhibits platelet aggregation
Anticancer PropertiesPotential therapeutic applications

科学的研究の応用

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

  • Molecular Formula : C₁₂H₁₃BrCl₂N₃O₂
  • Molecular Weight : 383.07 g/mol
  • CAS : 1391053-41-0
  • Properties: This ethyl ester derivative is a synthetic impurity standard with enhanced lipophilicity compared to the parent compound.

Methyl Ester Hydrobromide

  • Molecular Formula : C₁₁H₁₁BrCl₂N₃O₂
  • Molecular Weight : 369.04 g/mol
  • CAS: Not explicitly listed (referred to as "Anagrelide impurity 1 hydrobromide")
  • Properties : The methyl ester variant is a metabolite of the parent compound. Its synthesis involves bromination and esterification, yielding a compound with altered solubility and stability .

Hydrochloride Salt

  • Molecular Formula : C₁₀H₁₀Cl₃N₃O₂
  • Molecular Weight : 310.56 g/mol
  • CAS : 1159977-03-3
  • Properties : The hydrochloride salt form increases aqueous solubility, making it more suitable for pharmaceutical formulations .

Hydrobromide Salt (Anagrelide Impurity B Hydrobromide)

  • Molecular Formula : C₁₀H₁₀BrCl₂N₃O₂
  • Molecular Weight : 355.02 g/mol
  • CAS : 1194434-39-3
  • Properties : This hydrobromide salt has a purity >95% (HPLC) and is stored at -20°C to prevent degradation. The bromine counterion enhances crystallinity compared to the hydrochloride form .

Benzyl Ester Hydrobromide

  • Molecular Formula : C₁₇H₁₅BrCl₂N₃O₂
  • Molecular Weight : 443.08 g/mol
  • CAS : 1391053-41-0
  • Properties : The benzyl ester introduces a bulky aromatic group, significantly altering steric hindrance and reducing metabolic clearance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Parent Compound (Anagrelide Impurity B) C₁₀H₉Cl₂N₃O₂ 274.1 1159977-03-3 Free acid; used as a pharmacopoeial reference standard
Hydrochloride Salt C₁₀H₁₀Cl₃N₃O₂ 310.56 1159977-03-3 Enhanced solubility; stable at room temperature
Hydrobromide Salt C₁₀H₁₀BrCl₂N₃O₂ 355.02 1194434-39-3 Higher crystallinity; requires -20°C storage
Ethyl Ester Hydrobromide C₁₂H₁₃BrCl₂N₃O₂ 383.07 1391053-41-0 Prodrug potential; modified lipophilicity
Benzyl Ester Hydrobromide C₁₇H₁₅BrCl₂N₃O₂ 443.08 1391053-41-0 Increased steric hindrance; reduced metabolic rate

Pharmacological and Regulatory Considerations

  • Biological Activity : The parent compound’s quinazoline core is associated with platelet aggregation inhibition, but its ester derivatives may exhibit altered target binding due to structural modifications .
  • Regulatory Status : Recognized as a controlled impurity in pharmacopeial standards (e.g., USP, EP), with strict limits on concentrations in drug formulations .

生物活性

2-Amino-5,6-dichloro-3(4H)-quinazoline acetic acid, also known as Anagrelide Impurity B (CAS No. 1159977-03-3), is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in oncology and as a kinase inhibitor. This article explores the compound's synthesis, biological activity, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The process includes chlorination and subsequent acylation to introduce the acetic acid functional group. Variations in synthesis methods can influence the yield and purity of the final product.

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. The compound exhibits significant anti-proliferative effects against various cancer cell lines.

Table 1: IC50 Values Against Selected Cancer Cell Lines

Cell LineIC50 (µM)Reference
LN-229 (Glioblastoma)5.0
HCT-116 (Colorectal)4.5
NCI-H460 (Lung Carcinoma)6.0
K-562 (Chronic Myeloid)3.8

The compound's mechanism of action primarily involves the inhibition of specific kinases that are crucial in cell signaling pathways related to growth and proliferation. For instance, it has been shown to inhibit tyrosine kinases, disrupting the signaling cascades that lead to tumorigenesis.

Kinase Inhibition

In a study evaluating various quinazoline derivatives, including this compound, it was found to selectively inhibit a panel of kinases associated with cancer cell growth. The Differential Scanning Fluorimetry (DSF) method was employed to assess binding affinities:

Table 2: Kinase Inhibition Profile

KinaseBinding Affinity (kcal/mol)Reference
EGFR-8.5
VEGFR-7.8
PDGFR-7.0

These results indicate that the compound has the potential for development into a therapeutic agent targeting specific malignancies.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound using mouse models implanted with human tumor cells. The treatment group showed a significant reduction in tumor size compared to controls, demonstrating the compound's potential as an effective anti-cancer agent.

Case Study 2: Combination Therapy

Another study explored the effects of combining this quinazoline derivative with established chemotherapeutic agents like Docetaxel. The combination therapy resulted in enhanced cytotoxicity and reduced resistance in cancer cell lines, suggesting that it could be beneficial in overcoming drug resistance encountered in clinical settings.

Q & A

Basic: What are the established synthetic routes for 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid, and how can purity be ensured?

Methodological Answer:
A common approach involves cyclocondensation of substituted anthranilic acid derivatives with acetic acid moieties. For example, describes using 2-amino-4-chlorobenzoic acid as a precursor for quinazoline derivatives. Key steps include:

  • Reflux conditions : Ethanol as a solvent at 70°C for 3–6 hours to promote cyclization .
  • Purification : Slow evaporation of the solvent to obtain crystalline products, followed by recrystallization in ethanol or methanol.
  • Purity validation : Melting point analysis (e.g., 119°C for related compounds) and HPLC with UV detection (λ = 254 nm) to confirm >98% purity .

Advanced: How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?

Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to enhance reaction efficiency.
  • Solvent optimization : Switching from ethanol to DMF or THF to improve solubility of intermediates .
  • Temperature control : Gradual heating (e.g., 70°C → 90°C) to prevent decomposition.
  • In-situ monitoring : Using TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress and isolate intermediates .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and amine groups (δ 4.5–5.5 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quinazoline ring carbons .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O, 2.02 Å) and planar quinazoline geometry (deviation <0.1 Å) .
  • FT-IR : Detect C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., DFT vs. crystallography)?

Methodological Answer:

  • Hydrogen bonding analysis : Compare DFT-predicted bond lengths (e.g., N–H⋯O) with crystallographic data. Adjust basis sets (e.g., B3LYP/6-311+G*) to account for solvent effects .
  • Torsional angle validation : Use single-crystal XRD to confirm dihedral angles between the quinazoline ring and acetic acid moiety, which DFT may misestimate .
  • Error quantification : Apply R-factors (<0.05) and residual density maps to assess XRD reliability .

Basic: What biological activities are associated with quinazoline-acetic acid derivatives?

Methodological Answer:
Quinazoline derivatives exhibit:

  • Antimicrobial activity : Test via broth microdilution (MIC <50 µg/mL against S. aureus).
  • Enzyme inhibition : Assay for prolyl hydroxylase (IC₅₀ <10 µM) using colorimetric substrates .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ values <20 µM .

Advanced: How can intermolecular interactions in crystal structures inform drug design?

Methodological Answer:

  • Hydrogen bond networks : Identify dimerization via O–H⋯O bonds (e.g., centrosymmetric dimers with 2.8 Å spacing), which stabilize crystal packing and mimic protein binding .
  • π-π stacking : Measure interplanar distances (~3.5 Å) between quinazoline rings to predict solubility and bioavailability .
  • Hirshfeld surface analysis : Quantify contact surfaces (e.g., H⋯Cl interactions >10%) to prioritize substituents for synthetic modification .

Basic: How to troubleshoot unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct identification : Use LC-MS (ESI+) to detect masses corresponding to Schiff bases or uncyclized intermediates .
  • Reaction quenching : Add ice-cwater to precipitate byproducts, then filter before crystallization.
  • Mechanistic studies : Perform kinetic experiments (e.g., varying stoichiometry of Cl⁻ sources) to suppress halogen scrambling .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent studies : Assess degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) via UV-Vis (λ = 280 nm).
  • Prodrug design : Acetylate the amine group to reduce hydrolysis, then test enzymatic reactivation in liver microsomes .
  • Lyophilization : Formulate as a lyophilized powder (trehalose as cryoprotectant) for long-term storage at –20°C .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。